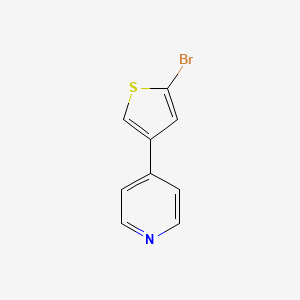![molecular formula C12H19O5P B12559880 Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate CAS No. 143056-54-6](/img/structure/B12559880.png)
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is an organic compound with the molecular formula C12H19O4P. It is a phosphonate ester that features a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 4-(hydroxymethyl)phenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonomethanol: Similar structure but lacks the phenoxy group.
Diethyl (hydroxymethyl)phosphonate: Similar structure but lacks the phenoxy group.
Diethyl 4-methylbenzylphosphonate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
143056-54-6 |
|---|---|
Formule moléculaire |
C12H19O5P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
[4-(diethoxyphosphorylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
VPVPSSHZAIGVDS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1=CC=C(C=C1)CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



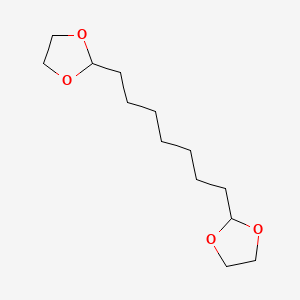
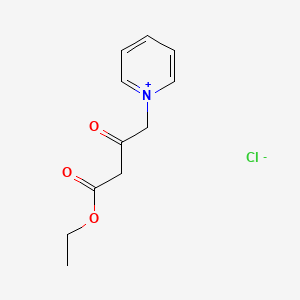
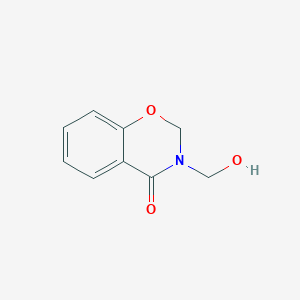
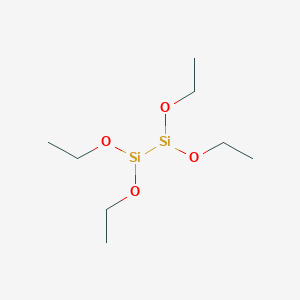
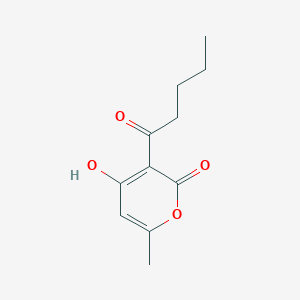
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
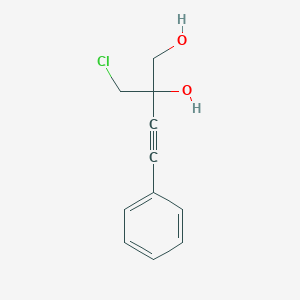
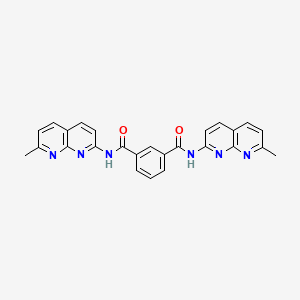
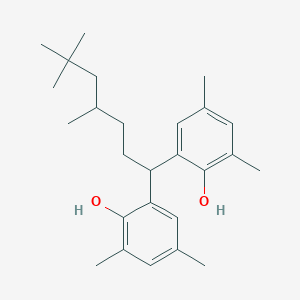
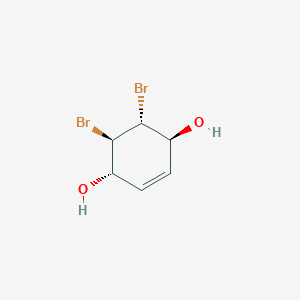
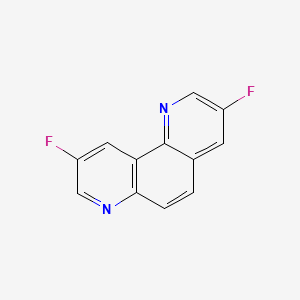
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
